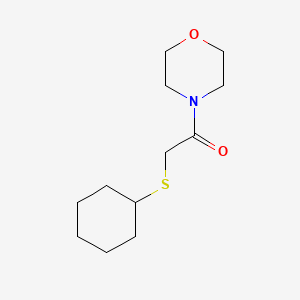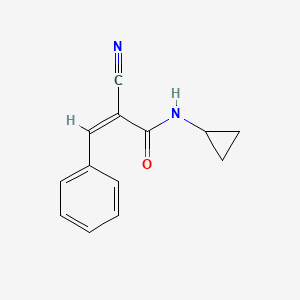![molecular formula C18H22N2O2 B7468217 2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one is a chemical compound with potential applications in scientific research. It is also known as DPI or rottlerin, and is a natural product derived from the plant Mallotus philippinensis. Its unique chemical structure and properties have led to extensive research on its potential uses in biological and medical fields.
Wirkmechanismus
The mechanism of action of DPI is complex and involves several pathways. It has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell signaling and regulation. This inhibition leads to downstream effects such as the modulation of ion channels, gene expression, and apoptosis. DPI has also been shown to inhibit mitochondrial respiration, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, DPI has been found to induce apoptosis, inhibit proliferation, and modulate cell cycle progression. In neurons, DPI has been shown to modulate ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and plasticity. In immune cells, DPI has been found to modulate cytokine production, inhibit T cell activation, and promote regulatory T cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPI in lab experiments is its specificity for PKC inhibition, which allows for the selective modulation of downstream pathways. However, DPI has also been found to have off-target effects on other enzymes and pathways, which can complicate interpretation of results. Additionally, the use of DPI in vivo can be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on DPI. One avenue is the development of more potent and selective PKC inhibitors based on the DPI scaffold. Another direction is the investigation of DPI's potential therapeutic applications in various diseases, such as cancer, neurological disorders, and autoimmune disorders. Additionally, further studies are needed to elucidate the complex mechanisms of action of DPI and its downstream effects on cellular pathways.
Synthesemethoden
The synthesis of DPI involves several steps, including the isolation of the natural product from the plant, purification, and chemical modification. One commonly used method involves the use of a Grignard reagent to add a methyl group to the isoindolone ring, followed by oxidation to form the ketone group. This is then reacted with the piperidine derivative to form DPI.
Wissenschaftliche Forschungsanwendungen
DPI has been studied extensively for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, and inhibiting tumor growth. In neuroscience, DPI has been found to modulate the activity of ion channels and neurotransmitter receptors, and has potential therapeutic applications in neurological disorders such as Parkinson's disease. In immunology, DPI has been shown to modulate immune responses, and has potential applications in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-13(2)10-19(9-12)17(21)11-20-14(3)15-6-4-5-7-16(15)18(20)22/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIZKGRFAGXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)




![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)

![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
